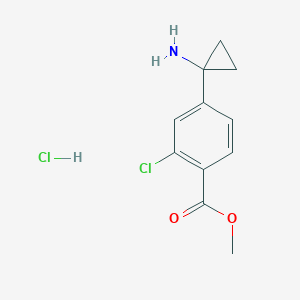

Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride

CAS No.: 2379945-35-2

Cat. No.: VC5269613

Molecular Formula: C11H13Cl2NO2

Molecular Weight: 262.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2379945-35-2 |

|---|---|

| Molecular Formula | C11H13Cl2NO2 |

| Molecular Weight | 262.13 |

| IUPAC Name | methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride |

| Standard InChI | InChI=1S/C11H12ClNO2.ClH/c1-15-10(14)8-3-2-7(6-9(8)12)11(13)4-5-11;/h2-3,6H,4-5,13H2,1H3;1H |

| Standard InChI Key | TUVGBNLFBALFMR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)C2(CC2)N)Cl.Cl |

Introduction

Structural Characteristics and Synthetic Pathways

Core Molecular Architecture

The compound features a 2-chlorobenzoate ester backbone substituted at the 4-position with a 1-aminocyclopropyl group, stabilized as a hydrochloride salt. The cyclopropane ring introduces significant steric strain, which may influence conformational flexibility and receptor-binding interactions . Comparative analysis with structurally similar compounds, such as methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS 90942-47-5), highlights key differences in substituent positioning and functional group orientation .

Electronic Effects

The electron-withdrawing chlorine atom at the 2-position polarizes the aromatic ring, enhancing electrophilic reactivity at the 4- and 6-positions. This electronic profile facilitates nucleophilic aromatic substitution (SNAr) reactions, a common pathway for further functionalization .

Steric Considerations

Synthetic Methodologies

Key Reaction Steps

While no direct synthesis of methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride has been reported, analogous protocols for related compounds suggest a multi-step approach:

-

Benzoate Esterification: Methylation of 4-bromo-2-chlorobenzoic acid using methanol under acidic conditions.

-

Cyclopropane Installation: Transition metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) to introduce the aminocyclopropyl group.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid to stabilize the amine functionality.

Reaction yields for similar syntheses range from 60–80%, with purity dependent on chromatographic separation techniques .

Physicochemical Properties

Predicted Solubility and Lipophilicity

Computational models using tools like ALOGPS and SwissADME estimate the following:

| Property | Value |

|---|---|

| LogP (octanol-water) | 1.69 |

| Water Solubility | 0.404 mg/mL |

| Topological Polar Surface Area | 52.32 Ų |

These values suggest moderate lipophilicity, favoring blood-brain barrier penetration .

Pharmacological Implications

Neuropharmacological Applications

Structurally related compounds demonstrate affinity for NMDA receptors, implicating potential use in neurodegenerative disease therapy. The hydrochloride salt form improves aqueous solubility, aiding bioavailability in CNS-targeted formulations .

Future Research Directions

-

In Silico Docking Studies: Screen against kinase and protease targets to identify lead candidates.

-

Metabolic Stability Assays: Evaluate cytochrome P450 interactions using human liver microsomes.

-

Crystallographic Analysis: Resolve 3D structure to optimize steric and electronic parameters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume